Alpha-carboxyethyl hydroxychroman glucuronide is a significant metabolite of alpha-tocopherol, commonly known as vitamin E. This compound is primarily excreted in urine as a conjugate, playing a crucial role in the metabolism and biological activity of vitamin E. Its understanding is essential for elucidating the physiological functions and health benefits associated with vitamin E.
Alpha-carboxyethyl hydroxychroman glucuronide is derived from the metabolism of alpha-tocopherol, which is predominantly found in various foods, especially in nuts, seeds, and vegetable oils. Upon ingestion, alpha-tocopherol undergoes metabolic transformations in the liver, leading to the formation of several metabolites, including alpha-carboxyethyl hydroxychroman and its glucuronide conjugate .
This compound belongs to the class of organic compounds known as phenolic glycosides. These compounds are characterized by a phenolic structure linked to a carbohydrate moiety, which in this case is a glucuronic acid unit . Alpha-carboxyethyl hydroxychroman glucuronide is classified under metabolites, specifically as a urinary metabolite of vitamin E.
The synthesis of alpha-carboxyethyl hydroxychroman glucuronide has been achieved through various methodologies. One notable approach involves the use of enzymatic conjugation techniques that facilitate the attachment of glucuronic acid to the alpha-carboxyethyl hydroxychroman structure. This method enhances specificity and yields high-purity products suitable for analytical studies .
The synthesis typically employs recombinant enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to substrates like alpha-carboxyethyl hydroxychroman. The reaction conditions, including pH, temperature, and enzyme concentration, are optimized to maximize yield and minimize by-products .
The molecular formula for alpha-carboxyethyl hydroxychroman glucuronide is . Its structure consists of a chroman ring with hydroxyl groups and a carboxyethyl side chain attached to it, along with a glucuronic acid moiety.
Alpha-carboxyethyl hydroxychroman glucuronide undergoes various chemical reactions typical for phenolic compounds. These include hydrolysis under acidic or basic conditions, leading to the release of alpha-carboxyethyl hydroxychroman and glucuronic acid.
In studies involving mass spectrometry, fragmentation patterns reveal specific ions corresponding to the loss of water or carbon dioxide from the glucuronide moiety. The analysis often utilizes tandem mass spectrometry techniques to elucidate structural information based on observed mass-to-charge ratios .
The mechanism by which alpha-carboxyethyl hydroxychroman glucuronide exerts its biological effects involves its role as a metabolite that may influence antioxidant activity. It is believed to enhance the solubility and excretion of vitamin E metabolites, thereby modulating their bioavailability and physiological impact.
Research indicates that this metabolite may have implications in reducing oxidative stress and inflammation due to its antioxidant properties. Studies have shown that urinary levels of this metabolite can serve as biomarkers for assessing vitamin E status in humans .
Alpha-carboxyethyl hydroxychroman glucuronide serves several scientific purposes:
Alpha-CEHC glucuronide is the terminal water-soluble metabolite of α-tocopherol (the primary biologically active form of vitamin E), produced via sequential cytochrome P450 (CYP4F2)-mediated ω-hydroxylation and β-oxidation of its phytyl side chain. This generates the hydrophilic intermediate alpha-carboxyethyl hydroxychroman (alpha-CEHC), which undergoes phase II conjugation. Glucuronidation attaches a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group of alpha-CEHC, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction yields alpha-CEHC glucuronide, characterized by a β-D-glucuronic acid residue linked via an O-glycosidic bond [1] [4]. The reaction proceeds as follows:
Alpha-CEHC + UDPGA → Alpha-CEHC glucuronide + UDP
The glucuronide conjugate exhibits dramatically increased water solubility (>100-fold compared to alpha-CEHC), facilitating renal excretion. Recent mass spectrometry studies confirm that >88% of circulating alpha-CEHC exists in conjugated forms (primarily glucuronide), with free alpha-CEHC representing only a minor fraction [4] [5]. This conjugation pathway serves as a detoxification mechanism, efficiently eliminating excess vitamin E beyond physiological requirements [1].
Table 1: Physicochemical Properties of Alpha-CEHC and Its Glucuronide
| Property | Alpha-CEHC | Alpha-CEHC Glucuronide |
|---|---|---|
| Molecular Weight | 250.2 g/mol | 426.4 g/mol |
| Water Solubility | Low | High (>100-fold increase) |
| Excretion Route | Renal/Biliary | Primarily renal |
| Dominant Form in Plasma | <12% | >88% (conjugated) |
| Detection in Urine | Trace amounts | Major metabolite |
UGTs are endoplasmic reticulum membrane-bound enzymes catalyzing glucuronide conjugation. Human UGTs comprise 22 isoforms categorized into UGT1A, UGT2A, and UGT2B subfamilies. Alpha-CEHC glucuronidation exhibits isoform-specific kinetics:
Table 2: UGT Isoforms Involved in Alpha-CEHC Glucuronidation
| UGT Isoform | Tissue Localization | Relative Activity | Kinetic Parameters (Approx.) |
|---|---|---|---|
| UGT1A1 | Liver, Intestine | High | Km: 25 μM; Vmax: 0.8 nmol/min/mg |
| UGT1A3 | Liver, Intestine | Very High | Km: 15 μM; Vmax: 1.2 nmol/min/mg |
| UGT1A8 | Intestine | Moderate | Km: 35 μM; Vmax: 0.4 nmol/min/mg |
| UGT1A9 | Liver, Kidney | High | Km: 30 μM; Vmax: 1.5 nmol/min/mg |
| UGT1A10 | Intestine | Moderate | Km: 40 μM; Vmax: 0.5 nmol/min/mg |
Sulfation and glucuronidation compete for alpha-CEHC as a substrate, but exhibit distinct biochemical and physiological characteristics:
Table 3: Comparative Features of Alpha-CEHC Conjugation Pathways
| Feature | Glucuronidation | Sulfation |
|---|---|---|
| Primary Enzyme Class | UDP-Glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
| Cofactor | UDP-Glucuronic Acid (UDPGA) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |
| Reaction Rate | High (Vmax: 0.8-1.5 nmol/min/mg) | Low (Vmax: 0.1-0.3 nmol/min/mg) |
| Dominant Conjugate in Urine | ~75-90% | ~10-25% |
| Enterohepatic Recirculation | Significant | Minimal |
| Developmental Onset | Delayed (matures postnatally) | Early (functional in neonates) |
| Inducibility | High (via PXR/CAR) | Moderate |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: